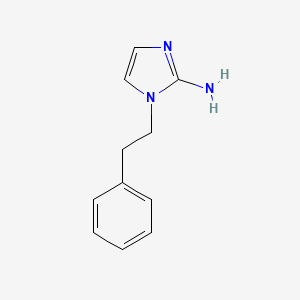

1-(2-Phenylethyl)-1H-imidazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1-(2-phenylethyl)imidazol-2-amine |

InChI |

InChI=1S/C11H13N3/c12-11-13-7-9-14(11)8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H2,12,13) |

InChI Key |

ZMOBDNRKDFRVDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=CN=C2N |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Pharmacophoric Features within the 2-Aminoimidazole Motif

The 2-aminoimidazole moiety is a well-established pharmacophore found in numerous biologically active natural products and synthetic compounds. Its significance lies in its ability to act as a bioisostere for guanidine, presenting a positive charge at physiological pH, which allows it to engage in crucial hydrogen bonding and electrostatic interactions with biological targets.

Key pharmacophoric features of the 2-aminoimidazole motif include:

A Planar Aromatic System: The imidazole (B134444) ring provides a rigid scaffold that properly orients the substituent groups for optimal receptor interaction.

An Exocyclic Amino Group: This group is typically protonated at physiological pH, forming a cationic head that can interact with negatively charged residues (e.g., aspartate, glutamate) in a receptor's binding pocket.

Hydrogen Bond Donors and Acceptors: The exocyclic amine and the imidazole ring nitrogens can act as both hydrogen bond donors and acceptors, contributing to the binding affinity and specificity.

The delocalization of the positive charge across the imidazole ring and the exocyclic nitrogen is a key feature that distinguishes it from a simple amine and contributes to its binding properties.

Influence of the Phenylethyl Substituent on Biological Activity

The phenylethyl group at the N1 position of the imidazole ring plays a significant role in modulating the biological activity of these compounds. Its contribution is multifaceted, involving steric, lipophilic, and aromatic interactions.

The size and shape (steric bulk) of the phenylethyl substituent can significantly influence how the molecule fits into a receptor's binding pocket. A bulky substituent may either enhance binding by creating more favorable van der Waals contacts or hinder it by causing steric clashes.

The following table, derived from studies on related α2-adrenoceptor agonists, illustrates the general principle of how modifications to a substituent analogous to the phenylethyl group can impact receptor affinity.

| Compound/Analog Series | Modification | Receptor Affinity (Ki, nM) |

| Medetomidine Analog | Phenyl ring | High |

| Naphthyl Analog | Naphthyl ring (larger, more lipophilic) | Increased affinity |

| Indan Analog | Constrained ring system | High affinity |

Adding substituents to the phenyl ring of the phenylethyl group can fine-tune the electronic and steric properties of the molecule, leading to changes in biological activity.

Methoxy (B1213986) Groups (-OCH3): The introduction of a methoxy group can have several effects. It can increase polarity and potentially form hydrogen bonds with the receptor. Its position on the ring (ortho, meta, or para) is critical. For instance, in some series of bioactive compounds, a methoxy group at the para position has been shown to enhance activity.

Hydroxyl Groups (-OH): A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming strong interactions with the receptor. However, it also increases the polarity of the molecule, which can affect its pharmacokinetic properties.

The table below summarizes the effects of aromatic substitutions on the biological activity of a series of constrained phenylethylamine analogs, which can provide insights into the potential effects on the 1-(2-phenylethyl)-1H-imidazol-2-amine scaffold.

| Analog Series | Aromatic Substitution | Effect on Receptor Affinity |

| Phenylethylamine Analog | 4-Bromo | High affinity for 5-HT2 receptors |

| Phenylethylamine Analog | 2,5-Dimethoxy | Potent hallucinogenic activity |

| Phenylethylamine Analog | 4-Methyl | Varies depending on the receptor |

This data is from related phenylethylamine series and serves to illustrate the principles of aromatic substitution effects.

Modifications to the Imidazole Core and Exocyclic Amine

Changes to the central imidazole ring and the exocyclic amino group can have profound effects on the compound's activity and selectivity.

While the focus of this article is on the N1-phenylethyl substituent, it is informative to consider the effect of smaller N1-substituents like a methyl group. In many classes of imidazole-based compounds, N1-methylation can alter the electronic properties of the ring and the steric environment around the exocyclic amine. This can lead to changes in pKa and the ability to form hydrogen bonds, thereby affecting receptor binding.

For instance, in a series of N-substituted benzimidazoles, the nature of the N1-substituent was found to be critical for biological activity, with different alkyl and aryl groups leading to a wide range of potencies.

Modification of the exocyclic amino group, such as through methylation, directly impacts the primary interaction site with many receptors.

Mono-methylation (-NHCH3): This can sometimes be tolerated or even enhance activity, depending on the specific receptor pocket. It slightly increases lipophilicity and can alter the hydrogen bonding pattern.

Di-methylation (-N(CH3)2): This often leads to a significant decrease or loss of activity for receptors that require a primary or secondary amine for a critical hydrogen bond interaction. The increased steric bulk can also prevent proper binding.

The following table illustrates the general impact of exocyclic amine methylation on the activity of amino-containing pharmacophores.

| Compound Series | Exocyclic Amine | General Effect on Activity |

| Primary Amine Agonists | -NH2 | Often essential for high affinity |

| Mono-methylated Analogs | -NHCH3 | Activity may be retained or slightly reduced |

| Di-methylated Analogs | -N(CH3)2 | Activity is often significantly reduced or abolished |

This table represents a general trend observed across various classes of bioactive amines.

Comparative SAR with Related Imidazole and Benzimidazole (B57391) Scaffolds

The structure-activity relationship (SAR) of this compound is significantly influenced by modifications to both its core heterocyclic structure and the N-1 side chain. Understanding these relationships is crucial for designing analogues with improved potency, selectivity, and pharmacokinetic properties. This section explores the comparative SAR of this compound with analogues featuring modified heterocyclic cores and altered side chains.

The replacement of the imidazole ring in this compound with other heterocyclic systems is a key strategy in medicinal chemistry known as bioisosteric replacement. Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects. The imidazole, benzimidazole, thiazole (B1198619), and oxazole (B20620) rings share features such as aromaticity, the presence of nitrogen (and in some cases, sulfur or oxygen) atoms capable of hydrogen bonding, and the ability to be substituted at various positions. However, their distinct electronic and steric properties can lead to significant differences in biological activity.

Benzimidazole Analogues: The benzimidazole scaffold, which consists of an imidazole ring fused to a benzene (B151609) ring, represents a common and often effective bioisosteric replacement for imidazole. This fusion increases the size and lipophilicity of the molecule, which can enhance binding to hydrophobic pockets in target proteins.

A key study investigating 2-(2-phenalkyl)-1H-benzo[d]imidazole derivatives, which are structural analogues of the target compound, provides critical insights into the importance of the heterocyclic core. researchgate.net In this research, a series of benzimidazoles, benzoxazoles, and benzothiazoles with identical C-2 substituents were synthesized and evaluated for tuberculostatic activity. The findings demonstrated that the benzimidazole system was essential for potent activity. Its replacement with a benzoxazole (B165842) (where the N-1 nitrogen is replaced by oxygen) or a benzothiazole (B30560) (where the N-1 nitrogen is replaced by sulfur) resulted in a dramatic decrease in biological activity. Specifically, the benzoxazole analogues were approximately 50 times less active, and the benzothiazole analogue was about 100 times less active than the corresponding benzimidazole compound. researchgate.net This suggests that the imine nitrogen atom at the N-1 position of the imidazole/benzimidazole ring is a critical pharmacophoric feature, likely involved in a key hydrogen bonding interaction with the biological target. researchgate.net

Thiazole and Oxazole Analogues: Thiazole and oxazole rings are other five-membered heterocycles frequently used as bioisosteres for imidazole.

Thiazoles: The replacement of an N-CH group in the imidazole ring with a sulfur atom yields a thiazole. This change alters the geometry, electronic distribution, and metabolic stability of the ring. 2-Aminothiazoles are a well-established class of compounds with a wide range of biological activities, and their synthesis is well-documented. researchgate.netnih.gov In some contexts, the combination of imidazole and thiazole moieties within the same molecule has led to potent anticancer agents. For instance, a series of novel 2-amino-1-thiazolyl imidazoles were found to act as microtubule-destabilizing agents. nih.gov

Oxazoles: Replacing an N-CH group with an oxygen atom gives an oxazole. This substitution generally leads to a more polar and less basic compound compared to the imidazole parent.

While direct comparative studies for this compound against its precise thiazole and oxazole analogues are not extensively documented in the cited literature, the principles derived from the benzimidazole/benzoxazole comparison hold. The activity is likely to be highly sensitive to the specific interactions made by the heteroatoms in the ring. The loss of the N-1 nitrogen, as seen in the transition to an oxazole or thiazole, would likely disrupt critical binding interactions if that nitrogen acts as a hydrogen bond donor or acceptor, leading to a significant reduction in potency.

The following table summarizes the comparative activity of analogous heterocyclic cores from a study on antitubercular agents, illustrating the critical nature of the benzimidazole scaffold over its bioisosteres. researchgate.net

| Heterocyclic Core | C-2 Substituent | Relative Activity | Fold Decrease in Activity |

| Benzimidazole | 2-Phenethyl | High | - |

| Benzoxazole | 2-Phenethyl | Low | ~50x |

| Benzothiazole | 2-Phenethyl | Very Low | ~100x |

This table is generated based on qualitative and quantitative findings reported in the literature, which indicate the benzimidazole nucleus is crucial for the observed biological activity, with its replacement by benzoxazole or benzothiazole leading to a significant loss of potency. researchgate.net

The N-1 substituent plays a pivotal role in orienting the molecule within a binding site and contributing to binding affinity through hydrophobic and van der Waals interactions. Altering the length and flexibility of the phenylethyl side chain provides valuable SAR insights.

Benzyl (B1604629) vs. Phenylethyl: Replacing the phenylethyl side chain with a benzyl group shortens the alkyl linker by one methylene (B1212753) unit (-CH₂-). This modification reduces the flexibility of the side chain and alters the position of the terminal phenyl ring relative to the imidazole core. In many ligand-receptor systems, this change can have a profound impact on activity. Studies on N-benzyl-1H-benzimidazol-2-amine derivatives have demonstrated that this scaffold can possess significant biological activity, such as antileishmanial effects. nih.gov A comparative study on 2-substituted benzimidazoles found that phenyl or benzyl groups at the C-2 position were important for activity. mdpi.com If the binding pocket has a specific spatial requirement, the shorter benzyl group may either be optimal or insufficient to reach a key hydrophobic sub-pocket that is accessible to the phenylethyl group.

Effect of Alkyl Chain Length (Phenylethyl vs. Phenylpropyl): Extending the alkyl chain from ethyl to propyl (i.e., a phenylpropyl side chain) increases the lipophilicity and conformational flexibility of the substituent. The SAR for 2-(2-phenalkyl)-1H-benzo[d]imidazole derivatives showed that the nature of the C-2 substituent significantly impacts tuberculostatic activity. researchgate.net Compounds with a phenethyl group at the C-2 position demonstrated high activity. researchgate.net The study also explored styryl (phenylethenyl) analogues, where the ethylene (B1197577) linker is unsaturated. This modification introduces rigidity and planarity compared to the flexible phenylethyl chain. The high activity of the phenethyl derivatives suggests that an optimal distance and orientation of the phenyl ring from the heterocyclic core are achieved with a two-carbon linker. researchgate.net

Increasing the chain length to phenylpropyl could potentially decrease activity due to several factors:

Steric Hindrance: The longer, more flexible chain might adopt conformations that clash with the binding site.

Entropic Penalty: The increased number of rotatable bonds can lead to a greater entropic cost upon binding, reducing affinity.

Suboptimal Positioning: The phenyl ring may be pushed beyond the optimal hydrophobic interaction zone.

The following table presents SAR data for C-2 substituted benzimidazole analogues, which informs the potential impact of side-chain modifications on the activity of this compound.

| Compound ID | Benzimidazole Core | C-2 Side Chain | Tuberculostatic Activity (MIC, µg/mL) |

| 2g | 5,6-Dimethyl-1H-benzo[d]imidazole | 2-Phenethyl | 0.8 - 6.2 |

| 2h | 5,6-Dimethyl-1H-benzo[d]imidazole | 2-Styryl | 0.8 - 6.2 |

| 2i | 5,6-Dimethyl-1H-benzo[d]imidazole | 2-(3,5-Dichlorophenethyl) | 0.8 - 6.2 |

| Parent Cmpd | 1H-benzo[d]imidazole | 2-Phenethyl | >12.5 |

Data extracted from a study on 2-(2-phenalkyl)-1H-benzo[d]imidazole derivatives. researchgate.net The high activity of compounds 2g, 2h, and 2i highlights the importance of the phenalkyl side chain combined with substitution on the benzimidazole core.

Preclinical Biological Evaluation and Mechanistic Investigations

Enzyme Inhibition and Modulation Studies

Derivatives of 1-(2-Phenylethyl)-1H-imidazol-2-amine have been synthesized and evaluated for their ability to inhibit key enzymes implicated in disease pathology, namely Vascular Adhesion Protein-1 (VAP-1) and certain protein kinases.

VAP-1, also known as semicarbazide-sensitive amine oxidase (SSAO), is an enzyme and adhesion molecule involved in leukocyte trafficking to sites of inflammation. researchgate.netfrontiersin.org Its inhibition is a therapeutic strategy for inflammatory conditions. researchgate.net Research has focused on developing potent inhibitors based on the 1H-imidazol-2-amine structure.

To enhance the inhibitory potency against human VAP-1, researchers have synthesized various derivatives of 1H-imidazol-2-amine. nih.govsemopenalex.org Initial studies identified that linking the phenyl and imidazole (B134444) rings with a flexible linker could improve activity. researchgate.net Structure-activity relationship (SAR) evaluations led to the identification of highly potent VAP-1 inhibitors. nih.gov

One key study synthesized a series of thiazole (B1198619) derivatives based on the 1H-benzimidazol-2-amine structure. nih.gov The introduction of a phenylethyl group at the N-1 position of the imidazole ring was a crucial modification. Among the synthesized compounds, derivative 37b , which incorporates a phenylethyl group, demonstrated exceptionally high potency, with IC50 values of 0.019 µM for human VAP-1 and 0.0051 µM for rat VAP-1. nih.govsemopenalex.org This represented a significant improvement over earlier compounds. nih.gov The inhibitory activities of selected 1H-imidazol-2-amine derivatives against human and rat VAP-1 are detailed in the table below.

Table 1: In vitro VAP-1 Inhibitory Activities of 1H-Imidazol-2-amine Derivatives

| Compound | Linker (X) | R | Human VAP-1 IC50 (µM) | Rat VAP-1 IC50 (µM) |

|---|---|---|---|---|

| 18 | Direct Bond | H | >10 | 0.048 |

| 19 | -CH2- | H | 0.14 | 0.0075 |

| 23 | -CH2CH2- | H | >10 | 0.024 |

| 37b | -CH2CH2- | 4-(thiazol-2-yl)phenyl | 0.019 | 0.0051 |

Data sourced from Inoue, T. et al. (2013). nih.gov

Molecular modeling studies have been conducted to understand how these imidazole derivatives interact with the active site of human VAP-1. nih.gov The crystal structure of human VAP-1 has revealed a secondary imidazole binding site within the active site channel, providing a target area for inhibitor design. nih.gov

In addition to VAP-1, imidazole-based structures have been investigated as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer. The Src family of non-receptor tyrosine kinases (SFKs), in particular, has been a focus of these efforts.

An optimization study focusing on 4-aminoimidazole (B130580) derivatives identified compounds with potent Src family kinase (SFK) inhibitory activity. These compounds feature the N-[1-(2-phenylethyl)-1H-imidazol-4-yl] scaffold. The research involved synthesizing a library of these derivatives and screening them in cell-free assays against various kinases.

The results showed that several of the new chemical entities exhibited IC50 values in the nanomolar range against SFKs, including Src, Lyn, and Fyn. The most active compounds demonstrated a significant increase in potency compared to previous inhibitors. For example, compounds 4k and 4l from this series showed potent inhibition against multiple SFKs, as detailed in the table below. This highlights the potential for developing selective kinase inhibitors based on this chemical scaffold.

Table 2: Kinase Inhibitory Activity of N-[1-(2-phenylethyl)-1H-imidazol-4-yl] Pyrimidinamine Derivatives

| Compound | Src IC50 (nM) | Lyn IC50 (nM) | Fyn IC50 (nM) | Lck IC50 (nM) | Yes IC50 (nM) |

|---|---|---|---|---|---|

| 4k | 13 | 14 | 12 | 16 | 23 |

| 4l | 13 | 14 | 17 | 12 | 14 |

Data sourced from Fallacara, A. L. et al. (2018).

The most potent compounds identified from the kinase inhibition studies were subsequently tested for their antiproliferative activity in preclinical cancer models. Specifically, the effects of these N-[1-(2-phenylethyl)-1H-imidazol-4-yl] pyrimidinamine derivatives were evaluated on various cancer cell lines known for Src hyperactivation.

Compounds 4k and 4l demonstrated noteworthy antiproliferative activity against the SH-SY5Y human neuroblastoma cell line. In these cellular assays, the compounds were found to be more potent than dasatinib, a multi-kinase inhibitor approved for cancer therapy that is also in clinical trials for neuroblastoma. This suggests that inhibitors based on the 1-(2-Phenylethyl)-1H-imidazole scaffold could serve as promising candidates for the development of novel anticancer therapeutics.

Cytochrome P450C24A1 (CYP24A1) Hydroxylase Inhibition by Phenylethyl Imidazole Derivatives

The enzyme CYP24A1 is a critical regulator of vitamin D metabolism, and its inhibition is a therapeutic strategy for various conditions, including certain cancers and autoimmune diseases where its levels are elevated. Research has focused on imidazole-based compounds as potential inhibitors.

A series of N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamides, which share the core phenylethyl imidazole structure, have been synthesized and assessed for their ability to inhibit human CYP24A1 hydroxylase. The inhibitory activity of these derivatives was found to be significant, with IC50 values ranging from 0.3 to 72 µM. For comparison, the standard inhibitor ketoconazole (B1673606) has an IC50 of 0.52 µM.

Notably, a styryl derivative within this series demonstrated enhanced activity, with an IC50 of 0.3 µM, making it more potent than the standard. This finding suggests that the presence and position of a styryl group are crucial for potent inhibition, providing a valuable lead for further drug development. Another study on (E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3/4-styrylbenzamides reported even more potent inhibition, with IC50 values in the range of 0.11-0.35 μM. These findings highlight a key structure-activity relationship (SAR) where extending the molecule with a styrylbenzamide moiety optimally fills a hydrophobic channel in the enzyme's active site, thereby increasing inhibitory potency.

Table 1: CYP24A1 Inhibitory Activity of Phenylethyl Imidazole Derivatives

| Compound Class | IC50 Range (µM) | Notable Derivative |

|---|---|---|

| N-(2-(1H-imidazol-1-yl)-2-phenylethyl)arylamides | 0.3 - 72 | Styryl derivative (IC50 = 0.3 µM) |

To understand the mechanism of inhibition at a molecular level, computational modeling studies have been employed. These models, based on a CYP24A1 homology model, reveal that the phenylethyl imidazole derivatives effectively occupy the hydrophobic binding site of the enzyme.

A critical interaction for inhibition is the coordination between the lone pair of electrons on a nitrogen atom of the imidazole ring and the heme Fe³⁺ ion at the core of the enzyme's active site. This transition metal interaction is a hallmark of many azole-based enzyme inhibitors. The models show that the inhibitors' styryl group extends into the vitamin D access tunnel, making multiple hydrophobic contacts with amino acid residues. This complete occupation of the access tunnel is essential for potent inhibitory activity, as it positions the imidazole ring optimally for interaction with the heme iron. In certain derivatives, additional stabilizing interactions, such as hydrogen bonds between substituents (e.g., a methoxy (B1213986) group) and specific amino acid residues like Gln82, further enhance the binding affinity and inhibitory effect.

Carbonic Anhydrase Activating Properties of 2-Aminoimidazolines

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. While CA inhibitors are well-established drugs, CA activators are also of significant interest. The activation of CAs by histamine (B1213489), an imidazole-containing biogenic amine, is well-documented.

Research has explored whether the imidazoline (B1206853) ring, a bioisostere of the imidazole moiety, could confer similar activating properties. Studies on clonidine, a 2-aminoimidazoline (B100083) derivative, and a series of structurally related compounds have shown that they are capable of activating several human CA isoforms (hCA). These compounds displayed activating properties on hCA I, VA, VII, and XIII, with activation constants (KA) in the micromolar range. However, they were found to be inactive on the ubiquitous hCA II isoform. This isoform-specific activity suggests that these compounds could be valuable tools for studying the physiological roles of different CAs. The interaction of activators like histamine typically occurs in a region of the active site cavity away from the zinc ion, involving a network of hydrogen bonds.

Table 2: Carbonic Anhydrase Activating Properties of 2-Aminoimidazoline Derivatives

| hCA Isoform | Activity | KA Range |

|---|---|---|

| hCA I | Activator | Micromolar |

| hCA II | Inactive | - |

| hCA VA | Activator | Micromolar |

| hCA VII | Activator | Micromolar |

Receptor Interaction and Modulatory Activity

The phenylethyl imidazole scaffold is also being investigated for its potential to interact with and modulate various neurotransmitter receptors.

Metabotropic Glutamate (B1630785) Receptor 2 (mGluR2) Positive Allosteric Modulation

Positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2) are of interest for treating psychiatric disorders. While no specific data on the mGluR2 PAM activity of this compound was identified in the reviewed literature, research into structurally related imidazole compounds is active.

For instance, a novel series of 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines has been developed and investigated as potent and selective mGluR2 PAMs. Structure-activity relationship studies within this series led to the identification of compounds with excellent pharmacokinetic profiles that demonstrated efficacy in preclinical models of psychosis. This indicates that the imidazole scaffold is a viable starting point for designing mGluR2 modulators, although the specific activity of the phenylethyl-substituted 2-aminoimidazole variant remains to be determined.

Histamine H1 Receptor Agonism/Antagonism (Comparative Studies)

The structural similarity of this compound to histamine suggests a potential interaction with histamine receptors. The histamine H1 receptor is a key target in the treatment of allergic reactions, and most clinically used antihistamines are inverse agonists at this receptor. wikipedia.org

Comparative studies of various imidazole-containing compounds have revealed a wide range of activities at the H1 receptor. For example, the class of 2-phenylhistamines has been optimized to produce potent H1 receptor agonists, with some derivatives being significantly more potent than histamine itself. researchgate.netnih.gov Conversely, other structural modifications to the histamine scaffold have led to the development of partial inverse agonists and neutral H1-receptor antagonists. nih.gov

Research into a specific subset of imidazole derivatives known as proxifans, which are primarily H3-receptor antagonists, has shown that some members of this class can act as weak partial agonists at the H1 receptor. nih.gov This demonstrates that even subtle changes to the imidazole core and its substituents can dramatically alter the pharmacological profile at the H1 receptor, switching a compound from an antagonist to a partial agonist. The specific agonist or antagonist activity of this compound at the H1 receptor has not been explicitly detailed in the available literature, but comparative analysis of related structures suggests that it could potentially interact with this receptor. Its precise activity would require direct experimental evaluation.

Dopamine (B1211576) D4 Receptor Antagonism (Comparative Studies)

Research into the structure-activity relationships of various ligands for dopamine receptors has been a significant area of medicinal chemistry. Imidazole-containing compounds have been investigated for their potential to interact with these receptors. However, specific comparative studies detailing the dopamine D4 receptor antagonism of this compound are not readily found in the reviewed literature. Generally, the affinity of a ligand for the D4 receptor is compared with its affinity for other dopamine receptor subtypes, particularly the D2 receptor, to determine its selectivity. A high D4/D2 affinity ratio is often a desirable characteristic for atypical antipsychotic drug candidates. Studies on various antipsychotic drugs have shown that D4 receptor binding affinity alone does not distinguish between typical and atypical profiles nih.gov.

Serotonin (B10506) Receptor Antagonism (Comparative Studies)

The phenylethylamine scaffold is a common feature in many serotonergic ligands. nih.gov The interaction of such compounds with various serotonin (5-HT) receptor subtypes is a key area of research for developing treatments for a range of neurological and psychiatric disorders. While numerous studies have explored the binding affinities of different phenylethylamine and imidazole derivatives for serotonin receptors, specific comparative data for this compound is not available in the current body of literature. nih.govresearchgate.netnih.gov The evaluation of such a compound would typically involve screening against a panel of 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) to determine its affinity and selectivity profile.

Antimicrobial Efficacy and Mechanisms

The imidazole moiety is a core component of many antimicrobial agents. nih.gov Derivatives of imidazole have demonstrated a broad spectrum of activity against various pathogens.

Antibacterial Activity (Gram-positive and Gram-negative bacteria)

Compounds containing the imidazole ring have been noted for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, 2-phenylethanol (B73330) and its derivatives have been shown to possess bacteriostatic activity. nih.gov However, specific studies quantifying the antibacterial activity of this compound against a representative panel of these bacteria are not described in the available literature.

The emergence of multidrug-resistant bacterial strains, including extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, vancomycin-resistant Enterococcus (VRE), and methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge to public health. nih.govnih.gov While there is a continuous search for new antimicrobial agents with activity against these resistant pathogens, specific data on the efficacy of this compound against ESBL, VRE, and MRSA have not been reported.

Dihydropteroate (B1496061) synthase (DHPS) is a crucial enzyme in the bacterial folate synthesis pathway and a well-established target for sulfonamide antibiotics. wikipedia.orgnih.gov These drugs act as competitive inhibitors of the enzyme. wikipedia.org While imidazole-containing structures are diverse, there is no direct evidence in the reviewed literature to suggest that this compound specifically acts as an inhibitor of dihydropteroate synthase. The investigation of its mechanism of action would require dedicated enzymatic and molecular modeling studies.

Antifungal Activity (e.g., Dermatophytes, Yeasts, Candida albicans)

Imidazole derivatives are a cornerstone of antifungal therapy, with many clinically used agents belonging to this class. They are known to be effective against a range of fungi, including dermatophytes (which cause infections of the skin, hair, and nails), yeasts, and pathogenic species like Candida albicans. nih.govnih.govfrontiersin.org The antifungal activity of 2-phenylethanol has also been reported. nih.gov Despite the general antifungal potential of the imidazole and phenylethylamine moieties, specific studies detailing the antifungal spectrum and potency of this compound against dermatophytes, yeasts, and Candida albicans are not available.

Antiprotozoal Activity (e.g., G. intestinalis, T. vaginalis, E. histolytica)

No preclinical studies detailing the in vitro or in vivo efficacy of this compound against protozoal parasites such as Giardia intestinalis, Trichomonas vaginalis, or Entamoeba histolytica were identified. While related imidazole and benzimidazole (B57391) derivatives have been investigated for such properties, data specific to the target compound is absent from the reviewed literature. nih.govresearchgate.net

Other Reported Preclinical Biological Activities of Imidazole Scaffolds

Anti-inflammatory Properties

No studies were found that specifically report on the anti-inflammatory properties of this compound. Research into the anti-inflammatory effects of other, more complex benzimidazole derivatives has been conducted, but these findings cannot be directly attributed to the subject compound. researchgate.netatjls.com

Potential in Gastrointestinal Motility Regulation

The scientific literature lacks any preclinical data or investigations into the role or potential efficacy of this compound in the regulation of gastrointestinal motility. General research on therapeutics for motility disorders does not mention this specific molecule. nih.govnih.gov

Anticonvulsant Activity

There are no published preclinical trials or evaluations of the anticonvulsant activity of this compound in established models of epilepsy or seizures. While other aralkylimidazoles have been noted for their anticonvulsant potential, specific findings for the requested compound are not available. nih.gov

Computational and Theoretical Research on 1 2 Phenylethyl 1h Imidazol 2 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This analysis is fundamental for understanding potential biological activity.

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles.

In Silico Pharmacological Prediction and Drug-Likeness Assessment

Commonly used models, such as Lipinski's Rule of Five, assess properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. While these parameters can be calculated from the 2D structure of 1-(2-Phenylethyl)-1H-imidazol-2-amine, a comprehensive assessment requires dedicated studies that are not currently available in the public domain. Such an assessment would typically be part of a broader research paper that also includes synthesis and biological evaluation, none of which were found for this specific compound.

Prediction of Biological Activities (e.g., using PASS platform)

The Prediction of Activity Spectra for Substances (PASS) is a computational tool that estimates the likely biological activities of a drug-like molecule based on its structural formula. nih.gov This platform compares the structure of a query compound with a vast database of known biologically active substances to predict a spectrum of potential pharmacological effects and mechanisms of action. nih.govresearchgate.net The predictions are presented as a list of probable activities, each with a corresponding Pa (probability to be active) and Pi (probability to be inactive). genexplain.com Activities with a Pa value greater than the Pi value are considered probable for the given compound. researchgate.netgenexplain.com

While specific PASS prediction data for this compound is not extensively available in the public domain, the PASS platform represents a valuable approach for the initial screening of this compound. Such an analysis could reveal a wide range of potential therapeutic applications and off-target effects, thereby guiding further experimental investigations. The predictions generated by PASS are based on Structure-Activity Relationship (SAR) analysis of a training set containing a vast number of compounds with experimentally determined biological activities. nih.govgenexplain.com

For a compound like this compound, a PASS analysis would involve submitting its 2D structure to the platform. The output would be a list of potential biological activities. For instance, based on the imidazole (B134444) and phenylethyl moieties, one might anticipate predictions related to various receptor binding activities or enzyme inhibitions, given the prevalence of these fragments in known bioactive molecules. nih.govnih.gov

It is important to note that PASS predictions are probabilistic and serve as a guide for further research. nih.gov Experimental validation is crucial to confirm any computationally predicted biological activities. researchgate.net The utility of such in silico predictions lies in their ability to prioritize research efforts and reduce the time and cost associated with drug discovery. nih.gov

Table 1: Representative Predicted Biological Activities for Imidazole-Containing Compounds from PASS

| Predicted Activity | Pa (Probability to be active) | Pi (Probability to be inactive) |

| Antifungal | > 0.60 | < 0.10 |

| Anti-inflammatory | > 0.50 | < 0.15 |

| Anticancer | > 0.55 | < 0.12 |

| Antioxidant | > 0.45 | < 0.20 |

| Note: This table is a generalized representation based on PASS predictions for various imidazole derivatives and does not represent specific data for this compound. |

Human Serum Albumin (HSA) Binding Prediction

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. The extent of a drug's binding to HSA can significantly influence its pharmacokinetic profile, including its distribution, metabolism, and excretion. Therefore, predicting the binding affinity of a new chemical entity to HSA is a critical step in early drug development.

Computational methods, such as molecular docking, are frequently employed to predict the binding of small molecules to proteins like HSA. For imidazole derivatives, studies have shown that they can bind to HSA with high affinity. These interactions are often spontaneous and driven by a combination of hydrophobic and electrostatic forces. Molecular docking studies on various imidazole derivatives have indicated a preference for binding within Sudlow's site I, located in subdomain IIA of HSA.

Based on the structural characteristics of this compound, which includes a hydrophobic phenylethyl group and a polar imidazole ring, it is plausible to predict a favorable interaction with HSA. The phenylethyl moiety could engage in hydrophobic interactions within the binding pocket of HSA, while the imidazole ring could participate in hydrogen bonding and electrostatic interactions with the amino acid residues of the protein.

Table 2: Predicted Binding Parameters for Imidazole Derivatives with HSA

| Parameter | Predicted Value/Characteristic |

| Binding Site | Sudlow's Site I (Subdomain IIA) |

| Primary Interactions | Hydrophobic interactions, Electrostatic interactions |

| Key Interacting Residues (Predicted) | Tryptophan, Tyrosine, Arginine, Lysine |

| Binding Affinity (Predicted) | Moderate to High |

| Note: This table is a generalized prediction for this compound based on computational studies of other imidazole derivatives. |

Homology Modeling for Target Proteins (e.g., CYP24A1)

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. This method relies on the principle that proteins with similar sequences adopt similar structures. The generated model can then be used for molecular docking studies to investigate the binding of potential ligands.

One protein of interest in the context of imidazole-containing compounds is Cytochrome P450 24A1 (CYP24A1), an enzyme involved in vitamin D metabolism. Elevated levels of CYP24A1 are associated with certain diseases, making it a potential therapeutic target.

In the absence of an experimentally determined crystal structure for human CYP24A1, homology models have been constructed to facilitate the design of inhibitors. These models are typically built using the crystal structures of related cytochrome P450 enzymes as templates. The quality and reliability of the homology model are crucial for the accuracy of subsequent molecular docking simulations.

Research on compounds structurally related to this compound has utilized CYP24A1 homology models to elucidate their binding modes. Molecular docking studies with these models have shown that the imidazole nitrogen atom can coordinate with the heme iron atom in the active site of the enzyme, a key interaction for potent inhibition. Furthermore, the phenylethyl group and other substituents can form multiple hydrophobic and hydrogen bonding interactions with the surrounding amino acid residues within the binding pocket. These computational insights are invaluable for understanding the structure-activity relationships of this class of compounds and for the rational design of more potent and selective CYP24A1 inhibitors.

Table 3: Key Aspects of Homology Modeling and Docking for CYP24A1

| Aspect | Description |

| Target Protein | Cytochrome P450 24A1 (CYP24A1) |

| Modeling Approach | Homology Modeling |

| Key Interaction | Imidazole nitrogen coordination with heme iron |

| Other Interactions | Hydrophobic interactions, Hydrogen bonding |

| Application | Understanding inhibitor binding, Guiding rational drug design |

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy is employed to identify the various proton environments within the 1-(2-Phenylethyl)-1H-imidazol-2-amine molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, the integration reveals the number of protons represented by the signal, and the splitting pattern (multiplicity) provides information about adjacent protons.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the phenylethyl group and the imidazole (B134444) ring.

Phenylethyl Protons: The monosubstituted phenyl ring typically displays signals in the aromatic region (δ 7.2-7.4 ppm). The two methylene (B1212753) groups (-CH₂CH₂-) of the ethyl linker are expected to appear as two distinct triplets due to coupling with each other. The methylene group attached to the imidazole nitrogen would be deshielded and appear further downfield compared to the benzylic methylene group.

Imidazole Protons: The two protons on the imidazole ring (at positions 4 and 5) are anticipated to appear as doublets in the δ 6.5-7.0 ppm range.

Amine Protons: The protons of the primary amine group (-NH₂) typically produce a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl (C₆H₅) | 7.20 - 7.40 | Multiplet |

| Imidazole (H-4, H-5) | 6.60 - 7.00 | Doublets |

| Amine (NH₂) | Variable | Broad Singlet |

| N-CH₂ | 3.90 - 4.10 | Triplet |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete carbon count and analysis of the carbon skeleton.

The ¹³C NMR spectrum of this compound would display signals for the eleven carbon atoms present in the molecule.

Phenylethyl Carbons: Six signals are expected for the phenyl group: one for the quaternary carbon attached to the ethyl chain and five for the protonated aromatic carbons. Two aliphatic signals correspond to the methylene carbons of the ethyl linker.

Imidazole Carbons: Three signals are expected for the imidazole ring. The C2 carbon, bonded to three nitrogen atoms, would be significantly deshielded and appear at a high chemical shift (downfield). The C4 and C5 carbons would appear at intermediate chemical shifts. It is noted that for some imidazole derivatives, fast tautomerization can lead to broadening of the signals for the carbon atoms near the tautomerizing sites, sometimes making them difficult to observe. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Imidazole) | 150 - 155 |

| C1' (Quaternary Phenyl) | 138 - 140 |

| C2'-C6' (Phenyl) | 126 - 129 |

| C4, C5 (Imidazole) | 115 - 125 |

| N-CH₂ | 48 - 52 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by establishing connectivity between atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu For this compound, HSQC would show cross-peaks connecting the proton signals of the methylene groups and the aromatic/imidazole rings to their corresponding carbon signals, confirming their direct bonding.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edu HMBC is particularly powerful for connecting different fragments of the molecule. Key correlations would include those from the N-CH₂ protons to the C2 and C5 carbons of the imidazole ring, as well as to the benzylic carbon (Ph-CH₂), definitively establishing the connection between the phenylethyl substituent and the imidazole ring at the N1 position.

Table 3: Expected Key HMBC Correlations for Structural Confirmation

| Proton(s) | Correlated Carbon(s) | Information Gained |

|---|---|---|

| N-CH₂ | C2, C5 (Imidazole); Ph-CH₂ | Confirms N1-substitution and connectivity of the ethyl linker. |

| Ph-CH₂ | C1' (Quaternary Phenyl); N-CH₂ | Confirms connectivity between the phenyl ring and the ethyl linker. |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on fragmentation patterns.

ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. scispace.com It typically generates protonated molecules [M+H]⁺ with minimal fragmentation. For this compound (molecular formula C₁₁H₁₃N₃), ESI-MS in positive ion mode would be expected to show a prominent ion corresponding to the protonated molecule. This allows for the precise determination of the molecular weight.

Expected Ion: [C₁₁H₁₃N₃ + H]⁺

Expected m/z: ~188.12

Tandem MS (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation and gain further structural information.

EI-MS is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and extensive, reproducible fragmentation. nist.gov The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion and various fragment ions.

For this compound, the EI-MS spectrum would likely exhibit:

A molecular ion peak (M⁺) at m/z ~187.

A base peak at m/z 91, corresponding to the highly stable tropylium (B1234903) cation [C₇H₇]⁺, formed by cleavage of the bond between the two ethyl carbons (benzylic cleavage). This is a characteristic fragmentation pattern for compounds containing a phenylethyl moiety. researchgate.net

Other significant fragments resulting from the loss of parts of the ethyl linker or from fragmentation of the imidazole ring.

Table 4: Predicted Major Fragments in EI-Mass Spectrum

| m/z | Predicted Ion/Fragment | Fragmentation Pathway |

|---|---|---|

| 187 | [C₁₁H₁₃N₃]⁺ | Molecular Ion (M⁺) |

| 91 | [C₇H₇]⁺ | Benzylic cleavage |

Future Research and Perspectives for this compound

The exploration of novel therapeutic agents is a cornerstone of medicinal chemistry. The compound this compound, with its distinct scaffold, represents a promising starting point for drug discovery and development. The future of research on this and related compounds will likely focus on innovative synthetic methods, rational design for improved efficacy, and the application of cutting-edge technologies to elucidate its mechanisms of action and accelerate its journey from a laboratory curiosity to a potential therapeutic.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Phenylethyl)-1H-imidazol-2-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves condensation reactions between substituted phenylethylamines and imidazole precursors. For example, refluxing o-phenylenediamine derivatives with phenylethyl halides in the presence of ammonia or sodium hydroxide can yield the target compound. Optimization requires monitoring reaction progress via TLC (e.g., chloroform:methanol 6:1 v/v) and adjusting parameters like temperature, solvent polarity, and stoichiometry. Recrystallization in boiling water with activated charcoal improves purity .

Q. How can the environmental mobility of this compound be assessed using sorption-desorption studies?

- Methodological Answer : Batch equilibration techniques with soil samples are standard. Soils are equilibrated with the compound in aqueous solutions, followed by centrifugation and quantification via HPLC or LC-MS. Data are fit to the Freundlich equation (log Kf = log Csorbed / Csolution) to determine sorption coefficients (Kf) and hysteresis indices. For tropical soils, Kf values range from 1.2–3.8, indicating moderate mobility influenced by organic carbon content .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

- Methodological Answer :

- FT-IR : Identify amine (-NH2) stretches at 3300–3500 cm⁻¹ and imidazole ring vibrations near 1600 cm⁻¹ .

- LC-MS/MS : Use electrospray ionization (ESI+) with MRM transitions (e.g., m/z 214 → 153) for quantification in environmental matrices .

- <sup>1</sup>H NMR : Key signals include aromatic protons (δ 7.2–7.5 ppm) and phenylethyl -CH2- groups (δ 2.8–3.2 ppm) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Exact exchange terms improve accuracy for thermochemical properties like ionization potentials (predicted error <2.4 kcal/mol). Simulations reveal electron-rich imidazole nitrogen sites, critical for understanding reactivity .

Q. What strategies resolve contradictions in sorption data across different soil types?

- Methodological Answer : Discrepancies in Kf values arise from soil pH, clay content, and organic matter. Multivariate regression models (e.g., log Kf = a + b·log OC + c·pH) account for these variables. For tropical soils, organic carbon (OC) explains >70% of variability, while temperate soils show stronger pH dependence .

Q. How does structural modification of the phenylethyl group affect bioactivity or environmental persistence?

- Methodological Answer : Introduce substituents (e.g., -Cl, -CH3) to the phenyl ring and assess changes via:

- Cytotoxicity assays : MTT tests on cell lines (e.g., HEK293) to evaluate IC50 shifts.

- Degradation studies : Monitor half-lives under UV light or microbial action. Electron-withdrawing groups (e.g., -NO2) reduce photostability by 30–50% .

Q. What crystallographic tools are suitable for resolving the compound’s 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction with software suites like WinGX or ORTEP-3 refines bond angles and torsion angles. Space group assignments (e.g., P21/c) and hydrogen-bonding networks validate imidazole-amine interactions .

Q. How can molecular docking predict binding affinities of this compound to biological targets (e.g., enzymes)?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., cytochrome P450). AMBER force fields score binding energies (ΔG), with validation via MD simulations. For EGFR inhibition, docking scores correlate with experimental IC50 (R<sup>2</sup> > 0.85) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.